molecular formula C11H13F2NO B8366347 alpha-(2,6-difluorophenyl)-N-t-butylnitrone

alpha-(2,6-difluorophenyl)-N-t-butylnitrone

Cat. No. B8366347
M. Wt: 213.22 g/mol
InChI Key: FYMHFBOVJARKMX-UHFFFAOYSA-N
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Patent
US06194461B1

Procedure details

To a suspension of 2,6-difluorobenzaldehyde (374.7 mg, 2.64 mmol), 1,1-dimethylnitroethane (541.6 mg, 5.25 mmol) and zinc (517.0 mg, 7.91 mmol) in ethanol (3.0 ml) was added acetic acid (940.5 mg, 15.7 mmol) dropwise at 5° C. while stirring. The mixture was stirred at room temperature for 5 hours. Zinc acetate in the mixture was filtered off and the filtrate was concentrated and purified by silica gel chromatography (hexane/ethyl acetate=5/2-2/1).
Quantity
374.7 mg
Type
reactant
Reaction Step One
Quantity
541.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
517 mg
Type
catalyst
Reaction Step One
Quantity
940.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH:4]=O.[CH3:11][C:12]([N+:15]([O-])=[O:16])([CH3:14])[CH3:13].C(O)(=O)C>C(O)C.[Zn]>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH:4]=[N+:15]([C:12]([CH3:14])([CH3:13])[CH3:11])[O-:16]

Inputs

Step One
Name
Quantity
374.7 mg
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)F
Name
Quantity
541.6 mg
Type
reactant
Smiles
CC(C)(C)[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
517 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
940.5 mg
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Zinc acetate in the mixture was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (hexane/ethyl acetate=5/2-2/1)

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC=C1)F)C=[N+]([O-])C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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